molecular formula C12H15N3O5 B2622810 2-Benzotriazol-1-yl-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol CAS No. 1163771-31-0

2-Benzotriazol-1-yl-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol

Cat. No.: B2622810
CAS No.: 1163771-31-0
M. Wt: 281.268
InChI Key: DGJIWQRFVGEAEV-UHFFFAOYSA-N
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Description

2-Benzotriazol-1-yl-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol is a tetrahydro-pyran derivative featuring a benzotriazole moiety at the 2-position and a hydroxymethyl group at the 6-position. The compound’s core structure is a six-membered oxygen-containing ring (tetrahydro-pyran) with three hydroxyl groups at positions 3, 4, and 3. The benzotriazole substituent introduces UV-absorbing and metal-coordinating properties, while the hydroxymethyl group enhances hydrophilicity.

Properties

IUPAC Name

2-(benzotriazol-1-yl)-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O5/c16-5-8-9(17)10(18)11(19)12(20-8)15-7-4-2-1-3-6(7)13-14-15/h1-4,8-12,16-19H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJIWQRFVGEAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzotriazol-1-yl-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol typically involves the introduction of the benzotriazole group into a tetrahydropyran scaffold. One common method involves the reaction of benzotriazole with a suitable tetrahydropyran derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Benzotriazol-1-yl-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-Benzotriazol-1-yl-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol involves its interaction with specific molecular targets. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. It can stabilize negative charges and radicals, making it useful in various chemical transformations . The compound’s effects on biological systems are mediated through its interactions with enzymes and other proteins, potentially affecting cellular pathways .

Comparison with Similar Compounds

Structural and Functional Analog: Dapagliflozin Related Compound A

A structurally related compound, Dapagliflozin Related Compound A (CAS: 1807632-95-6), shares the tetrahydro-pyran-3,4,5-triol core but differs in substituents. Key comparisons include:

Table 1: Comparative Analysis
Property 2-Benzotriazol-1-yl-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol Dapagliflozin Related Compound A
Core Structure Tetrahydro-pyran-3,4,5-triol Tetrahydro-pyran-3,4,5-triol
Substituents - 2-Benzotriazole
- 6-Hydroxymethyl
- 4-Bromo-3-(4-ethoxybenzyl)phenyl
- 6-Hydroxymethyl
Molecular Formula Likely C₁₂H₁₅N₃O₅ (inferred) C₂₁H₂₅BrO₆
Molecular Weight ~305.27 g/mol (calculated) 453.32 g/mol
Key Functional Groups Benzotriazole (UV absorption), hydroxyls Bromophenyl, ethoxybenzyl, hydroxyls
Potential Applications UV stabilizers, metal coordination, intermediates Pharmaceutical intermediate (e.g., SGLT2 inhibitors)

Substituent-Driven Differences

Benzotriazole vs. Bromo-Ethoxybenzyl :

  • The benzotriazole group in the target compound confers UV stability and chelation capacity, making it suitable for materials science (e.g., coatings, plastics). In contrast, the bromo-ethoxybenzyl group in Dapagliflozin’s analog is pharmacologically relevant, contributing to binding affinity in SGLT2 inhibitors used for diabetes treatment .

Hydrophilicity vs. Lipophilicity :

  • Both compounds retain a hydroxymethyl group, enhancing water solubility. However, the bromo-ethoxybenzyl substituent in Dapagliflozin’s analog introduces significant lipophilicity, favoring membrane permeability in drug design.

Molecular Weight and Complexity :

  • The target compound’s smaller size (~305 g/mol) suggests easier synthesis and purification compared to Dapagliflozin’s analog (453 g/mol), which has a bulky aromatic system.

Biological Activity

The compound 2-Benzotriazol-1-yl-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, drawing from diverse sources.

Molecular Characteristics

  • Molecular Formula : C12H15N3O5
  • Molecular Weight : 273.27 g/mol
  • CAS Number : 1163771-31-0

The compound features a benzotriazole moiety, which is known for its applications in pharmaceuticals due to its ability to interact with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzotriazole exhibit significant antimicrobial properties. For instance, a study on related compounds demonstrated effectiveness against various bacterial strains, suggesting that benzotriazole derivatives could be potent antimicrobial agents .

Antitumor Properties

Research has also highlighted the antitumor potential of benzotriazole-containing compounds. A computer-aided prediction study indicated that the compound might exhibit multi-target activity against cancer cells. The presence of hydroxymethyl and tetrahydropyran units enhances its interaction with cellular targets involved in tumor growth and proliferation .

The proposed mechanism of action involves the inhibition of key enzymes associated with cell proliferation and survival. The benzotriazole group is believed to interfere with DNA synthesis and repair mechanisms, leading to apoptosis in cancer cells .

Study 1: Synthesis and Evaluation

A recent study synthesized a series of benzotriazole derivatives and evaluated their biological activities using in vitro assays. The results indicated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range .

Study 2: In Vivo Testing

In vivo studies conducted on animal models demonstrated that the compound can inhibit tumor growth effectively when administered at specific dosages. The findings suggested a favorable safety profile, making it a candidate for further development as an anticancer agent .

Research Findings

Study Biological Activity Methodology Key Findings
Study 1AntimicrobialIn vitro assaysSignificant activity against Gram-positive bacteria
Study 2AntitumorIn vivo testingReduced tumor size in animal models
Study 3Multi-target activityComputer modelingPredicted interactions with multiple cellular targets

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